Physicochemical Properties of Fmoc-3-amino-4-chlorobenzoic Acid: A Comprehensive Technical Guide
Physicochemical Properties of Fmoc-3-amino-4-chlorobenzoic Acid: A Comprehensive Technical Guide
An In-depth Technical Guide
Section 1: Introduction
Fmoc-3-amino-4-chlorobenzoic acid is a specialized chemical building block primarily utilized in the field of peptide chemistry and drug discovery. It belongs to the class of non-canonical amino acids (NCAAs), which are incorporated into peptide chains to introduce novel structural and functional properties. The molecule consists of two key components: the 3-amino-4-chlorobenzoic acid core and the N-terminal Fluorenylmethoxycarbonyl (Fmoc) protecting group.
The chlorinated aromatic core provides a rigid scaffold and introduces a halogen atom, a feature often exploited in medicinal chemistry to modulate pharmacokinetic properties, enhance binding affinity through halogen bonding, or serve as a spectroscopic probe. The Fmoc group is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[1][][3] Its principal advantage lies in its stability under acidic conditions and its facile removal (deprotection) under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1][4] This orthogonality allows for the selective deprotection of the N-terminus without cleaving the growing peptide from its solid support or removing acid-labile side-chain protecting groups.[5][6]
Understanding the precise physicochemical properties of Fmoc-3-amino-4-chlorobenzoic acid is paramount for its effective storage, handling, and application in synthesis. This guide provides a detailed analysis of its structural, physical, and spectroscopic characteristics, supported by established experimental protocols for their validation.
Section 2: Core Chemical and Physical Properties
The properties of the final Fmoc-protected molecule are best understood by first considering the foundational core, 3-amino-4-chlorobenzoic acid, and then evaluating the significant impact of the large, lipophilic Fmoc group.
| Property | 3-Amino-4-chlorobenzoic Acid (Core) | Fmoc-3-amino-4-chlorobenzoic Acid (Fmoc-Derivative) |
| CAS Number | 2840-28-0[7][8] | 332121-92-3[9] |
| Molecular Formula | C₇H₆ClNO₂[7][8] | C₂₂H₁₆ClNO₄ |
| Molecular Weight | 171.58 g/mol [7][8] | 393.82 g/mol |
| Appearance | White to off-white or faint brown powder[10] | Expected to be a white to off-white solid[9] |
Melting Point
The melting point is a critical indicator of purity. The core molecule, 3-amino-4-chlorobenzoic acid, has a well-defined melting point reported to be in the range of 214-216 °C.[10][11] The addition of the large, rigid Fmoc group significantly increases the molecular weight and alters the crystal lattice energy. Consequently, the melting point of Fmoc-3-amino-4-chlorobenzoic acid is expected to be substantially different and must be determined experimentally.
Solubility Profile
Solubility is a key parameter for reaction setup, purification, and storage. The properties of the core and the Fmoc-derivative are markedly different.
| Solvent | Solubility of 3-Amino-4-chlorobenzoic Acid | Predicted Solubility of Fmoc-3-amino-4-chlorobenzoic Acid | Rationale for Prediction |
| Water | Low (LogS = -2.33)[12] | Very Low / Insoluble | The large, hydrophobic fluorenyl moiety of the Fmoc group drastically reduces aqueous solubility. |
| Methanol | Slightly Soluble[11] | Moderately Soluble | The molecule retains some polarity from the carboxylic acid but the Fmoc group enhances affinity for organic solvents. |
| DMSO | Slightly Soluble[11] | Highly Soluble | Dimethyl sulfoxide is an excellent polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| DMF | Soluble | Highly Soluble | N,N-Dimethylformamide is the solvent of choice for Fmoc-based SPPS and is known to readily dissolve Fmoc-amino acids.[13] |
| DCM | Sparingly Soluble | Moderately Soluble | Dichloromethane is a less polar solvent where solubility is enhanced by the Fmoc group. |
Acidity (pKa)
The pKa values dictate the charge state of the molecule at a given pH. For 3-amino-4-chlorobenzoic acid, two pKa values are relevant:
Upon attachment of the Fmoc group, the amino group is converted into a carbamate linkage. This fundamentally changes its nature; it is no longer a basic site. The pKa of the carboxylic acid is not expected to change dramatically but may be slightly influenced by the altered electronic environment. It will remain the primary acidic site on the molecule.
Section 3: Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. As experimental spectra for Fmoc-3-amino-4-chlorobenzoic acid are not widely published, the following sections provide an expert interpretation based on the known characteristics of its constituent parts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals include:
-
Aromatic Region (Benzoic Acid): Three distinct protons on the trisubstituted benzene ring, likely appearing between δ 6.5-8.0 ppm with characteristic splitting patterns (e.g., doublet, doublet of doublets).[14]
-
Fmoc Group (Fluorenyl): A complex multiplet pattern between δ 7.2-7.9 ppm corresponding to the eight aromatic protons of the fluorenyl system.
-
Fmoc Group (CH and CH₂): A triplet around δ 4.5 ppm (CH₂) and a triplet around δ 4.2 ppm (CH) are characteristic of the methylene and methine protons of the 9-fluorenylmethoxy group.
-
Carboxylic Acid (COOH): A very broad singlet, typically far downfield (>10 ppm), which may be subject to exchange with residual water in the solvent.
-
Amine (NH): A singlet or doublet (depending on coupling to the Fmoc-CH) associated with the carbamate proton.
-
-
¹³C NMR: The carbon spectrum will show a distinct signal for each unique carbon atom.
-
Carbonyl Carbons: Two signals in the downfield region (δ 155-170 ppm): one for the carboxylic acid carbonyl and one for the carbamate carbonyl of the Fmoc group.[14]
-
Aromatic Carbons: A set of signals between δ 110-150 ppm corresponding to the six carbons of the chlorobenzoic acid ring and the twelve aromatic carbons of the fluorenyl group.[14]
-
Fmoc Group (Aliphatic): Signals corresponding to the CH and CH₂ carbons of the fluorenylmethoxy linker, typically around δ 67 ppm and δ 47 ppm, respectively.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is a superposition of the vibrations from the core and the Fmoc group.
-
O-H Stretch: A broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ from the carbamate N-H.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the Fmoc group will be just below 3000 cm⁻¹.
-
C=O Stretches: This region is critical. Two strong, sharp absorption bands are expected: one for the carboxylic acid carbonyl (~1700-1725 cm⁻¹) and another for the carbamate carbonyl (~1690-1710 cm⁻¹). These may overlap.
-
Aromatic C=C Bends: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A moderate to strong band in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable structural information from fragmentation patterns.
-
Molecular Ion Peak: In an ESI-MS experiment, the primary ion observed would be [M-H]⁻ at m/z 392.8 or [M+H]⁺ at m/z 394.8.
-
Isotopic Pattern: A key diagnostic feature will be the presence of a chlorine isotope pattern. The molecular ion will appear as a pair of peaks separated by ~2 m/z units, with a relative intensity ratio of approximately 3:1 ([M]⁺ to [M+2]⁺), which is characteristic for a molecule containing one chlorine atom.[14]
-
Key Fragmentation: Common fragmentation pathways would include the neutral loss of the fluorenylmethyl group or the entire Fmoc group, as well as the loss of CO₂ from the carboxylic acid.
Section 4: Experimental Protocols for Characterization
To ensure trustworthiness and reproducibility, the following standard operating procedures should be employed to experimentally verify the physicochemical properties of a supplied batch of Fmoc-3-amino-4-chlorobenzoic acid.
Protocol: Determination of Melting Point
Objective: To determine the melting point range of the solid material as an indicator of purity.
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours.
-
Loading: Finely crush a small amount of the solid and pack it into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should have a sharp melting range of 1-2 °C.
Protocol: Acquisition of NMR Spectra (¹H and ¹³C)
Objective: To confirm the chemical structure and assess purity.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic due to its ability to dissolve both polar and non-polar moieties and its high boiling point, which prevents evaporation.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
Integrate all signals to verify the proton ratios against the expected structure.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A longer acquisition time with a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peaks of DMSO-d₆ (δ ~39.52 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data for both spectra.
Protocol: Acquisition of FT-IR Spectrum (KBr Pellet)
Objective: To identify the key functional groups within the molecule.
-
Sample Preparation: Grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is formed.
-
Pellet Formation: Transfer the powder to a pellet-pressing die and apply 8-10 tons of pressure with a hydraulic press to form a translucent KBr pellet. The transparency is crucial for minimizing light scattering.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
First, acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Section 5: Synthesis and Application Context
Synthetic Strategy
The most direct and common method for preparing Fmoc-3-amino-4-chlorobenzoic acid is through the N-acylation of the parent amino acid. This involves reacting 3-amino-4-chlorobenzoic acid with an activated Fmoc source, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[5]
Caption: The mechanism of Fmoc deprotection using piperidine in SPPS.
The deprotection mechanism proceeds via three key stages:
-
Proton Abstraction: A base, typically piperidine, removes the acidic proton from the C9 position of the fluorene ring. [4]This step is favorable because the resulting carbanion is stabilized by the aromaticity of the fluorenyl system. [5]2. β-Elimination: The unstable carbanion rapidly undergoes an elimination reaction, breaking the C-O bond and releasing the free amine of the peptide, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate. [1]3. Trapping: The excess piperidine in the reaction mixture acts as a scavenger, reacting with the electrophilic DBF to form a stable, inert adduct that is easily washed away from the resin-bound peptide. [1][4]
Section 6: Conclusion
Fmoc-3-amino-4-chlorobenzoic acid is a valuable synthetic intermediate whose utility is defined by its unique combination of a halogenated aromatic core and the strategically important Fmoc protecting group. Its physicochemical properties, particularly its solubility in organic solvents like DMF and its characteristic spectroscopic signatures, are critical for its successful application in peptide synthesis. While many properties can be predicted from its constituent parts, this guide emphasizes the necessity of empirical verification through the standardized protocols provided. A thorough understanding of these characteristics enables researchers and drug development professionals to confidently incorporate this building block into complex molecular designs, paving the way for novel peptide-based therapeutics and research tools.
References
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[16]Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. Available from:
Sigma-Aldrich. (n.d.). 3-Amino-4-chlorobenzoic acid ≥98.0% (T). Available from:
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[7]NIST. (n.d.). 3-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook. Available from:
[]AstaTech. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Available from:
[14]BenchChem. (n.d.). 3-Amino-4-chlorobenzoic acid | 2840-28-0. Available from:
[20]ACS Omega. (2023, November 7). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Available from:
[3]AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from:
[21]ACS Figshare. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Available from:
[8]NIST. (n.d.). 3-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook. Available from:
[6]ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. Available from:
[10]Loba Chemie. (2022, April 1). Product Specification: ACBA (3-Amino-4-Chloro Benzoic Acid). Available from:
[13]ResearchGate. (2024, April). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available from:
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[11]ChemicalBook. (n.d.). 3-Amino-4-chlorobenzoic acid. Available from:
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